Dobupride

Beschreibung

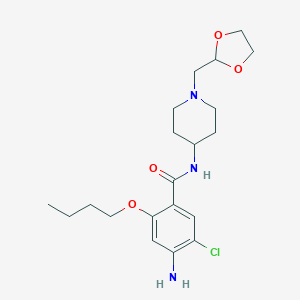

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-2-butoxy-5-chloro-N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClN3O4/c1-2-3-8-26-18-12-17(22)16(21)11-15(18)20(25)23-14-4-6-24(7-5-14)13-19-27-9-10-28-19/h11-12,14,19H,2-10,13,22H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBFXLRQGPHRGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3OCCO3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147737 | |

| Record name | Dobupride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106707-51-1 | |

| Record name | Dobupride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106707511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dobupride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOBUPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW0Z2U7O23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Mechanism of Dobupride: A Search for Evidence

Despite a comprehensive search of available scientific literature and databases, a detailed mechanism of action for the compound known as Dobupride remains elusive. At present, there is a significant lack of publicly accessible research detailing its specific biological targets, signaling pathways, and overall pharmacological profile.

Our extensive investigation into the mechanism of action of Dobupride for a technical guide intended for researchers, scientists, and drug development professionals has yielded no specific data. Searches for its pharmacokinetics, pharmacodynamics, involvement in clinical trials, and the signaling pathways it may modulate did not provide the necessary information to construct an in-depth scientific document.

The publicly available information on Dobupride is largely limited to its chemical structure. For instance, the PubChem database lists Dobupride as a chemical entity with the molecular formula C20H30ClN3O4, but it does not contain any associated bioactivity data or literature references that would elucidate its mechanism of action[1].

Consequently, the core requirements of the requested technical guide—including the presentation of quantitative data in tables, detailed experimental protocols, and the visualization of signaling pathways using Graphviz—cannot be fulfilled at this time due to the absence of foundational research on this particular compound.

Further research and publication in peer-reviewed journals are necessary to characterize the pharmacological properties of Dobupride and to understand its potential therapeutic applications and the molecular mechanisms that underpin them. Without such fundamental studies, any discussion of its mechanism of action would be purely speculative and would not meet the standards of a technical guide for a scientific audience.

References

An In-depth Technical Guide to the Proposed Synthesis and Characterization of Dobupride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of scientific literature and chemical databases reveals no specific published experimental data for the synthesis and characterization of Dobupride. This technical guide, therefore, presents a proposed synthetic pathway and characterization strategy based on established methodologies for structurally related substituted benzamide (B126) and N-substituted piperidine (B6355638) compounds.

Introduction

Dobupride, with the IUPAC name 4-amino-2-butoxy-5-chloro-N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-4-yl]benzamide and CAS number 106707-51-1, is a substituted benzamide derivative. Benzamides are a significant class of compounds in medicinal chemistry with a wide range of biological activities.[1][2] This guide outlines a plausible synthetic route for Dobupride, detailing the preparation of key intermediates and the final amide coupling reaction. Furthermore, it describes the standard analytical techniques that would be employed for its characterization.

Proposed Synthesis of Dobupride

The proposed synthesis of Dobupride involves a two-part strategy: the synthesis of the carboxylic acid intermediate, 4-amino-2-butoxy-5-chlorobenzoic acid, and the amine intermediate, 1-(1,3-dioxolan-2-ylmethyl)piperidin-4-amine, followed by their coupling to form the final amide product.

A potential route to this intermediate could start from a commercially available substituted nitrobenzoic acid, followed by butoxylation, chlorination, and reduction of the nitro group. An alternative, more direct approach would be the butoxylation and subsequent chlorination of 4-aminobenzoic acid derivatives.

This intermediate can be synthesized from 4-aminopiperidine (B84694) through N-alkylation with 2-(bromomethyl)-1,3-dioxolane. Protecting the primary amine of 4-aminopiperidine may be necessary to prevent side reactions.

The final step is the formation of the amide bond between 4-amino-2-butoxy-5-chlorobenzoic acid and 1-(1,3-dioxolan-2-ylmethyl)piperidin-4-amine. This can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride.[3][4][5]

Data Presentation

The following tables summarize the expected, yet hypothetical, quantitative data for the synthesis and characterization of Dobupride.

Table 1: Proposed Synthesis Reaction Parameters

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 2.1 | 4-amino-2-hydroxybenzoic acid, 1-bromobutane | K2CO3 | DMF | 80 | 6 | 85-95 |

| 4-amino-2-butoxybenzoic acid | N-Chlorosuccinimide (NCS) | Acetonitrile | 25 | 4 | 80-90 | |

| 2.2 | 4-aminopiperidine, 2-(bromomethyl)-1,3-dioxolane | K2CO3 | Acetonitrile | 60 | 8 | 70-85 |

| 2.3 | Intermediates 1 & 2 | HATU, DIPEA | DMF | 25 | 12 | 60-80 |

Table 2: Expected Physicochemical and Spectroscopic Data for Dobupride

| Property | Expected Value/Characteristics |

| Molecular Formula | C20H30ClN3O4 |

| Molecular Weight | 411.92 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Peaks corresponding to aromatic, piperidine, dioxolane, and butoxy protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| FTIR (cm⁻¹) | N-H stretching (amine and amide), C=O stretching (amide), C-O stretching (ether and dioxolane), C-Cl stretching. |

| Mass Spec (m/z) | Molecular ion peak [M+H]⁺ at approximately 412.20. |

| Purity (HPLC) | >95% |

Experimental Protocols

-

Butoxylation: To a solution of 4-amino-2-hydroxybenzoic acid in dimethylformamide (DMF), add potassium carbonate followed by 1-bromobutane. Heat the mixture and monitor the reaction by thin-layer chromatography (TLC). After completion, perform an aqueous workup and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.

-

Chlorination: Dissolve the 4-amino-2-butoxybenzoic acid in acetonitrile. Add N-chlorosuccinimide (NCS) portion-wise at room temperature. Stir until the starting material is consumed (monitored by TLC). Quench the reaction, extract the product, and purify by column chromatography.

-

To a solution of 4-aminopiperidine in acetonitrile, add potassium carbonate and 2-(bromomethyl)-1,3-dioxolane.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography to obtain the desired product.

-

Dissolve 4-amino-2-butoxy-5-chlorobenzoic acid (Intermediate 1) in DMF.

-

Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

Add 1-(1,3-dioxolan-2-ylmethyl)piperidin-4-amine (Intermediate 2) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an aqueous workup, extract the product with a suitable organic solvent (e.g., ethyl acetate), and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Melting Point: Determined using a standard melting point apparatus.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer using a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

FTIR Spectroscopy: An infrared spectrum would be obtained using a KBr pellet or as a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.

-

Purity Analysis: High-performance liquid chromatography (HPLC) would be employed to determine the purity of the final compound.

Mandatory Visualization

Caption: Proposed synthetic pathway for Dobupride.

References

- 1. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 2. Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amide synthesis by acylation [organic-chemistry.org]

Unraveling the Molecular Targets of Dobupride: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dobupride, a substituted benzamide (B126) derivative, presents a compelling case for comprehensive target identification and validation to elucidate its mechanism of action and therapeutic potential. This technical guide outlines a systematic and multi-faceted approach to deconstruct the molecular interactions of novel chemical entities like dobupride. In the absence of extensive public data on its specific targets, this document serves as a detailed methodological roadmap, guiding researchers through computational prediction, in vitro screening, and in vivo validation. We present standardized experimental protocols, frameworks for quantitative data presentation, and visual workflows to facilitate a thorough investigation into its pharmacological profile.

Introduction

Dobupride, chemically known as 4-amino-2-butoxy-5-chloro-N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-4-yl]benzamide, belongs to the benzamide class of compounds.[1] Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer effects.[2][3] Notably, several substituted benzamides act as antipsychotics, antidepressants, and prokinetic agents, often through interaction with dopamine (B1211576) and serotonin (B10506) receptors.[4][5] Given the structural motifs within dobupride, a logical starting point for target identification involves an investigation into its potential interaction with these receptor families.

This guide provides a hypothetical, yet robust, framework for the systematic identification and validation of dobupride's molecular targets.

A Multi-pronged Approach to Target Identification

A successful target identification strategy integrates computational, biochemical, and cell-based methodologies to build a comprehensive understanding of a compound's mechanism of action.

Phase 1: Computational Prediction and High-Throughput Screening

The initial phase focuses on generating and narrowing down a list of potential targets through computational methods and broad-based screening.

-

Methodology:

-

Ligand-Based Virtual Screening: Utilize the 2D and 3D structure of dobupride to screen against databases of known pharmacophores and ligands with established biological activities. Similarity searches (e.g., Tanimoto coefficient) can identify compounds with similar structures and potentially similar targets.

-

Structure-Based Virtual Screening (Docking): If crystal structures are available for hypothesized targets (e.g., dopamine D2 receptor, serotonin 5-HT4 receptor), perform molecular docking simulations to predict the binding affinity and pose of dobupride within the active site.

-

Target Prediction Software: Employ platforms like SwissTargetPrediction, SuperPred, and TargetNet, which use a combination of machine learning and ligand similarity to predict a ranked list of potential protein targets.

-

-

Methodology:

-

Receptor Binding Panels: Screen dobupride against a broad panel of recombinant human receptors, ion channels, and enzymes. A common starting point is a safety pharmacology panel that includes key CNS receptors (dopaminergic, serotonergic, adrenergic, muscarinic), ion channels (hERG), and common off-targets.

-

Data Analysis: Hits are identified as compounds that cause a significant (typically >50%) inhibition of radioligand binding at a specified concentration (e.g., 10 µM).

-

Phase 2: Target Validation

Once a list of putative targets is generated, the next crucial step is to validate these interactions using orthogonal biochemical and cell-based assays.

Biochemical Assays

These assays aim to quantify the direct interaction between dobupride and the purified target protein.

-

Experimental Protocol:

-

Preparation: Prepare cell membranes or purified receptors expressing the target of interest (e.g., HEK293 cells overexpressing the human dopamine D2 receptor).

-

Competition Assay: Incubate a constant concentration of a high-affinity radioligand (e.g., [³H]-Spiperone for D2 receptors) with the receptor preparation in the presence of increasing concentrations of dobupride.

-

Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of dobupride. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of dobupride that inhibits 50% of radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

If a target is an enzyme, its inhibition by dobupride can be quantified.

-

Experimental Protocol:

-

Assay Setup: Combine the purified enzyme, its substrate, and varying concentrations of dobupride in a suitable buffer.

-

Reaction: Initiate the enzymatic reaction and monitor the formation of the product over time using a spectrophotometer, fluorometer, or luminometer.

-

Data Analysis: Calculate the initial reaction rates at each dobupride concentration. Determine the IC₅₀ value by plotting the percent inhibition versus the log concentration of dobupride.

-

Table 1: Hypothetical Biochemical Data for Dobupride

| Target | Assay Type | Radioligand | Dobupride Ki (nM) |

| Dopamine D2 Receptor | Radioligand Binding | [³H]-Spiperone | 85 |

| Serotonin 5-HT4 Receptor | Radioligand Binding | [³H]-GR113808 | 120 |

| Adrenergic α1A Receptor | Radioligand Binding | [³H]-Prazosin | >10,000 |

| hERG Channel | Radioligand Binding | [³H]-Astemizole | >10,000 |

Cell-Based Assays

These assays assess the functional consequences of dobupride binding to its target in a cellular context.

-

Experimental Protocol (for a G-protein coupled receptor like D2):

-

Cell Culture: Use a cell line stably expressing the target receptor (e.g., CHO-K1 cells expressing human D2 receptors).

-

Stimulation: Treat the cells with an agonist (e.g., quinpirole) to stimulate a downstream signaling pathway (e.g., inhibition of adenylyl cyclase, leading to decreased cAMP).

-

Antagonist Treatment: Co-incubate the cells with the agonist and increasing concentrations of dobupride.

-

Detection: Measure the levels of the second messenger (cAMP) using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Determine the IC₅₀ of dobupride for the inhibition of the agonist-induced response.

-

Table 2: Hypothetical Cell-Based Functional Data for Dobupride

| Target | Cell Line | Assay Type | Functional Effect | Dobupride IC₅₀ (nM) |

| Dopamine D2 Receptor | CHO-K1 | cAMP Assay | Antagonism | 150 |

| Serotonin 5-HT4 Receptor | HEK293 | cAMP Assay | Agonism | 250 (EC₅₀) |

Phase 3: In Vivo Target Validation

The final phase involves demonstrating that the interaction between dobupride and its identified target(s) is relevant in a physiological system.

-

Methodology:

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentration of dobupride with a target engagement biomarker in an animal model. For example, measure dopamine-dependent behaviors in rodents following dobupride administration.

-

Target Knockout/Knockdown Studies: Evaluate the effects of dobupride in animals where the target gene has been knocked out or its expression reduced. A lack of efficacy in these animals would provide strong evidence for on-target activity.

-

Receptor Occupancy Studies: Use techniques like positron emission tomography (PET) with a radiolabeled ligand for the target receptor to determine the extent and duration of target engagement by dobupride in the brain of living animals.

-

Conclusion

The identification of a drug's molecular target(s) is a cornerstone of modern drug development. While specific data for dobupride remains elusive in the public domain, the methodologies outlined in this guide provide a comprehensive and rigorous framework for its investigation. By systematically progressing from in silico predictions to in vitro validation and in vivo confirmation, researchers can build a robust data package that elucidates the mechanism of action, informs on potential therapeutic applications, and identifies potential off-target liabilities. This structured approach is essential for advancing promising molecules like dobupride through the drug development pipeline.

References

Dobupride: An In-Depth Technical Guide to its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Dobupride, a novel gastroprokinetic agent. The information presented herein is intended to support research, development, and formulation activities by providing a clear understanding of the molecule's behavior under various conditions. While extensive data on its stability and degradation pathways are available, quantitative solubility data in various solvents remains limited in publicly accessible literature.

Solubility Profile

Currently, there is a lack of publicly available quantitative data on the solubility of Dobupride in common aqueous and organic solvents. One study on its stability utilized a methanol-water solution, but the specific concentrations and solubility limits were not provided.[1] Researchers are encouraged to determine the solubility of Dobupride experimentally in solvents relevant to their specific formulation and analytical needs.

A general approach to determining the solubility of a compound like Dobupride would involve a standard shake-flask method.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of a compound like Dobupride in various solvents.

Objective: To determine the saturation concentration of Dobupride in a specific solvent at a controlled temperature.

Materials:

-

Dobupride reference standard

-

Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of Dobupride to a known volume of the selected solvent in a sealed vial. The amount of solid added should be sufficient to ensure that undissolved particles remain after equilibrium is reached.

-

Equilibration: Place the vials in a temperature-controlled orbital shaker set to a specific temperature (e.g., 25 °C or 37 °C). Shake the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be established during method development.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of excess solid. For colloidal suspensions, centrifugation at a controlled temperature may be necessary.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a volumetric flask. Dilute the filtered sample with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of Dobupride.

-

Calculation: Calculate the solubility of Dobupride in the solvent at the specified temperature, typically expressed in mg/mL or µg/mL.

Stability Profile

Dobupride has been shown to be a very stable compound in the solid state and in a methanol-water solution, with the notable exception of exposure to light in solution.[1] A comprehensive study investigated the effects of pH, light, temperature, and oxygen on its stability.[1]

Summary of Stability Data

| Condition | Form | Duration | Observations | Major Degradation Products |

| General Storage | Solid State & Methanol-Water Solution | 5 months | Very stable. Less than 0.5% degradation. | 4-amino-2-butoxy-5-chlorobenzamide (cleavage of the piperidine-amide bond).[1] |

| Photostability (Natural or Artificial Sunlight) | Methanol-Water Solution | 7 days | Very rapid degradation. Only 5% of the unchanged drug remains. | 4-amino-2-butoxy-N-[1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl]benzamide (loss of chlorine).[1] |

| Forced Degradation (pH, Temperature, Oxygen) | Solid State & Methanol-Water Solution | Not Specified | Two major degradation pathways were characterized. | 1. 4-amino-2-butoxy-N-[1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl]benzamide2. 4-amino-2-butoxy-5-chlorobenzamide |

Degradation Pathways

The degradation of Dobupride primarily follows two pathways, as identified by Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography-Particle Beam/Mass Spectrometry (HPLC-PB/MS).

Experimental Protocol: Forced Degradation Study

This protocol provides a detailed methodology for conducting a forced degradation study on a drug substance like Dobupride, based on general principles outlined in pharmaceutical guidelines.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

-

Dobupride reference standard

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Appropriate HPLC column

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Dobupride in a suitable solvent (e.g., methanol-water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of HCl solution. Store at room temperature and an elevated temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with NaOH, and dilute to the final concentration.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of NaOH solution. Follow the same procedure as for acid hydrolysis, neutralizing with HCl.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of H₂O₂ solution. Store at room temperature for a specified period. At each time point, withdraw a sample and dilute to the final concentration.

-

Thermal Degradation (Solution): Store an aliquot of the stock solution at an elevated temperature (e.g., 60 °C, 80 °C) for a specified period.

-

Thermal Degradation (Solid State): Place a known amount of solid Dobupride in an oven at an elevated temperature (e.g., 60 °C, 80 °C) for a specified period. At each time point, dissolve a portion of the solid in the initial solvent to the target concentration.

-

Photolytic Degradation (Solution): Expose an aliquot of the stock solution to UV and visible light in a photostability chamber for a specified duration (e.g., according to ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

-

Photolytic Degradation (Solid State): Spread a thin layer of solid Dobupride in a petri dish and expose it to UV and visible light in a photostability chamber. A control sample should be protected from light.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method. The method should be capable of separating the parent drug from all major degradation products. A PDA detector is useful for assessing peak purity, while an MS detector is invaluable for identifying the mass of the degradation products.

-

Data Evaluation:

-

Calculate the percentage degradation of Dobupride under each stress condition.

-

Determine the retention times and peak areas of the degradation products.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Use the data to propose the degradation pathways.

-

References

Elucidating the Molecular Targets of Dobupride: A Technical Guide

An In-depth Examination of a Novel Benzamide (B126) Compound

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, detailed information regarding the specific molecular targets, binding affinities, and signaling pathways of Dobupride (4-amino-2-butoxy-5-chloro-N-(1-(1,3-dioxolan-2-ylmethyl)piperidin-4-yl)benzamide) is not available. The following guide is structured to present the type of data and experimental detail that would be necessary to elucidate its pharmacological profile, in line with the user's request. This document will serve as a template for what such a technical guide would entail, should the data become available.

Introduction

Dobupride is a substituted benzamide with a chemical structure suggestive of potential interactions with various receptor systems, particularly those known to bind similar chemical moieties. Benzamides are a well-established class of compounds with a broad range of pharmacological activities, frequently targeting G-protein coupled receptors (GPCRs) such as dopamine (B1211576) and serotonin (B10506) receptors. The elucidation of Dobupride's molecular targets is a critical step in understanding its potential therapeutic applications and off-target effects.

This guide outlines the requisite experimental approaches to comprehensively characterize the molecular pharmacology of Dobupride.

Quantitative Data Summary

A thorough understanding of a compound's interaction with its molecular targets requires quantitative assessment of its binding affinity (Ki or Kd), potency (EC50 or IC50), and efficacy. The following tables are presented as templates for the systematic presentation of such data for Dobupride.

Table 1: Receptor Binding Affinity Profile of Dobupride

| Target Receptor | Ligand | Ki (nM) | Species | Assay Type | Reference |

| Dopamine D2 | [Data Not Available] | [Data Not Available] | [e.g., Human] | [e.g., Radioligand Binding] | [Citation] |

| Dopamine D3 | [Data Not Available] | [Data Not Available] | [e.g., Human] | [e.g., Radioligand Binding] | [Citation] |

| Serotonin 5-HT2A | [Data Not Available] | [Data Not Available] | [e.g., Human] | [e.g., Radioligand Binding] | [Citation] |

| Serotonin 5-HT3 | [Data Not Available] | [Data Not Available] | [e.g., Human] | [e.g., Radioligand Binding] | [Citation] |

| Serotonin 5-HT4 | [Data Not Available] | [Data Not Available] | [e.g., Human] | [e.g., Radioligand Binding] | [Citation] |

| Adrenergic α1 | [Data Not Available] | [Data Not Available] | [e.g., Human] | [e.g., Radioligand Binding] | [Citation] |

| Adrenergic α2 | [Data Not Available] | [Data Not Available] | [e.g., Human] | [e.g., Radioligand Binding] | [Citation] |

| Adrenergic β1 | [Data Not Available] | [Data Not Available] | [e.g., Human] | [e.g., Radioligand Binding] | [Citation] |

| Adrenergic β2 | [Data Not Available] | [Data Not Available] | [e.g., Human] | [e.g., Radioligand Binding] | [Citation] |

| Muscarinic M1 | [Data Not Available] | [Data Not Available] | [e.g., Human] | [e.g., Radioligand Binding] | [Citation] |

Table 2: Functional Activity of Dobupride at Key Molecular Targets

| Target | Functional Assay | Parameter | Value (nM) | Efficacy (%) | Species | Reference |

| [e.g., Dopamine D2] | [e.g., cAMP accumulation] | IC50 | [Data Not Available] | [Data Not Available] | [e.g., CHO cells] | [Citation] |

| [e.g., Serotonin 5-HT2A] | [e.g., Calcium mobilization] | EC50 | [Data Not Available] | [Data Not Available] | [e.g., HEK293 cells] | [Citation] |

| [e.g., hERG Channel] | [e.g., Patch Clamp] | IC50 | [Data Not Available] | N/A | [e.g., HEK293 cells] | [Citation] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe standard protocols that would be employed to generate the data presented in the tables above.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Dobupride for a panel of receptors.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

-

Binding Reaction: A fixed concentration of a specific radioligand for the target receptor is incubated with the prepared cell membranes in the presence of varying concentrations of Dobupride.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, separating the bound from the unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of Dobupride that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Cellular Assays

Objective: To characterize the functional activity of Dobupride as an agonist, antagonist, or inverse agonist at its target receptors.

Example: cAMP Accumulation Assay (for Gi/o- and Gs-coupled receptors)

-

Cell Culture: Cells expressing the target receptor are seeded in multi-well plates.

-

Compound Treatment: The cells are treated with varying concentrations of Dobupride, either alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).

-

Data Analysis: Concentration-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated.

Example: Calcium Mobilization Assay (for Gq-coupled receptors)

-

Cell Loading: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The cells are exposed to different concentrations of Dobupride.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.

-

Data Analysis: Concentration-response curves are plotted to determine the EC50 for agonist effects.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of a drug within a cell is crucial for a comprehensive understanding of its mechanism of action. The following diagrams, rendered in DOT language for Graphviz, illustrate a hypothetical signaling pathway for a GPCR target and a typical experimental workflow for target identification.

Hypothetical GPCR Signaling Pathway for Dobupride

Caption: Hypothetical inhibitory signaling pathway of Dobupride via a Gi-coupled receptor.

Experimental Workflow for Molecular Target Identification

A Technical Guide to Elucidating the Cellular Signaling Pathways of Dobupride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available research specifically detailing the effects of Dobupride on cellular signaling pathways is scarce. Dobupride is a chemical entity with the IUPAC name 4-amino-2-butoxy-5-chloro-N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-4-yl]benzamide[1]. Given its structural features as a substituted benzamide (B126), a common motif in G-protein coupled receptor (GPCR) ligands, this guide outlines a comprehensive framework for investigating its potential mechanism of action. The methodologies and theoretical pathways described herein are based on established principles of GPCR pharmacology and are intended to serve as a roadmap for the experimental characterization of Dobupride or similar novel compounds.

Postulated Primary Target Class: G-Protein Coupled Receptors (GPCRs)

Substituted benzamide derivatives have a well-documented history of interacting with GPCRs, particularly dopamine (B1211576) and serotonin (B10506) receptors. GPCRs are the largest family of transmembrane proteins and are primary targets for a significant portion of approved drugs[2][3][4]. They transduce extracellular signals into intracellular responses through the activation of heterotrimeric G-proteins[5]. Upon ligand binding, the GPCR undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gα subunit of the associated G-protein. This leads to the dissociation of the Gα subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effector proteins.

The primary signaling cascades initiated by GPCRs are typically classified based on the Gα subunit involved (e.g., Gαs, Gαi/o, Gαq/11, and Gα12/13). The two most commonly investigated pathways for novel GPCR ligands are the adenylyl cyclase/cAMP pathway (mediated by Gαs and Gαi) and the phospholipase C/inositol (B14025) phosphate (B84403) pathway (mediated by Gαq).

Activation of Gαs stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). Conversely, activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. cAMP acts as a crucial second messenger, primarily by activating Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream protein substrates on serine/threonine residues, including transcription factors like the cAMP response element-binding protein (CREB), thereby regulating gene expression and various cellular functions. The signal is terminated by phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.

Activation of Gαq-coupled receptors leads to the stimulation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a wide array of cellular proteins, influencing processes such as cell growth, differentiation, and metabolism.

Experimental Protocols for Pathway Elucidation

To determine which, if any, of these pathways are modulated by Dobupride, a systematic experimental approach is required. The following protocols provide standard methodologies for assessing ligand-receptor interaction and the activation of downstream signaling cascades.

The characterization of a novel compound like Dobupride typically follows a hierarchical screening cascade. This begins with determining if the compound binds to the putative receptor and culminates in measuring functional cellular responses.

Principle: This assay quantifies the affinity of a test compound (Dobupride) for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity. The inhibition constant (Ki) is derived, indicating the concentration of Dobupride required to occupy 50% of the receptors.

Materials:

-

Cell membranes prepared from cells expressing the target receptor (e.g., HEK293 cells transfected with Dopamine D2 receptor).

-

Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors).

-

Non-labeled ("cold") competitor for non-specific binding determination (e.g., Haloperidol).

-

Dobupride stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well filter plates (e.g., GF/B filters).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of Dobupride in assay buffer.

-

In a 96-well plate, add assay buffer, cell membranes, and the radiolabeled ligand at a concentration near its Kd.

-

Add the various concentrations of Dobupride to the appropriate wells.

-

For total binding wells, add only buffer. For non-specific binding wells, add a saturating concentration of the cold competitor.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Harvest the membranes by rapid vacuum filtration through the filter plate.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Allow filters to dry, then add scintillation cocktail to each well.

-

Count the radioactivity in each well using a liquid scintillation counter.

-

Calculate specific binding (Total - Non-specific) and plot the percentage of specific binding against the log concentration of Dobupride to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Principle: This functional assay measures the ability of a compound to stimulate (as an agonist via Gs) or inhibit (as an agonist via Gi) the production of cAMP. Competitive immunoassays, often using HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA formats, are common.

Materials:

-

Whole cells expressing the target receptor.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Forskolin (B1673556) (a direct activator of adenylyl cyclase, used to measure Gi-mediated inhibition).

-

Dobupride stock solution.

-

cAMP assay kit (e.g., HTRF cAMP HiRange Kit from Cisbio).

-

Plate reader capable of HTRF measurement.

Procedure (for Gi-coupled receptors):

-

Seed cells in a 96-well plate and grow to confluence.

-

Remove growth medium and pre-incubate cells with various concentrations of Dobupride in stimulation buffer for 15-30 minutes.

-

Add a sub-maximal concentration of forskolin to all wells (except baseline controls) to stimulate cAMP production.

-

Incubate for an additional 30 minutes at 37°C.

-

Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol.

-

Read the plate on an HTRF-compatible reader.

-

Plot the HTRF ratio against the log concentration of Dobupride to generate a dose-response curve and determine the EC50 (or IC50) and Emax.

Principle: This assay measures the accumulation of IP3, a product of PLC activation, to determine if a compound acts as an agonist at a Gq-coupled receptor.

Materials:

-

Whole cells expressing the target receptor.

-

Labeling medium (e.g., inositol-free DMEM) containing [³H]-myo-inositol.

-

Stimulation buffer containing LiCl (to inhibit inositol monophosphatases, allowing IP accumulation).

-

Dobupride stock solution.

-

Perchloric acid or Trichloroacetic acid for cell lysis.

-

Anion exchange chromatography columns (e.g., Dowex AG1-X8).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Seed cells in 12- or 24-well plates.

-

Label cells overnight by incubating with [³H]-myo-inositol in labeling medium.

-

Wash cells to remove unincorporated label.

-

Pre-incubate cells with stimulation buffer containing LiCl for 15 minutes.

-

Add various concentrations of Dobupride and incubate for 30-60 minutes at 37°C.

-

Stop the reaction by adding ice-cold perchloric acid and lyse the cells.

-

Neutralize the lysate and apply it to an anion exchange column.

-

Wash the column to remove free inositol.

-

Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

-

Add eluate to scintillation cocktail and count radioactivity.

-

Plot the radioactivity (DPM) against the log concentration of Dobupride to determine EC50 and Emax.

Data Presentation and Interpretation

Quantitative data from these experiments should be organized to facilitate clear comparison and interpretation. The goal is to build a pharmacological profile for Dobupride, defining its affinity, potency, and efficacy at various potential targets.

The following tables serve as templates for summarizing the key pharmacological parameters for Dobupride at a hypothetical panel of GPCR targets.

Table 1: Receptor Binding Affinity (Ki) of Dobupride

| Receptor Target | Radioligand Used | Ki (nM) ± SEM | n (replicates) |

|---|---|---|---|

| Dopamine D1 | [³H]-SCH23390 | Data to be determined | e.g., 3 |

| Dopamine D2 | [³H]-Spiperone | Data to be determined | e.g., 3 |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | Data to be determined | e.g., 3 |

| Serotonin 5-HT2A | [³H]-Ketanserin | Data to be determined | e.g., 3 |

| Adrenergic α1 | [³H]-Prazosin | Data to be determined | e.g., 3 |

Table 2: Functional Potency (EC50/IC50) and Efficacy (Emax) of Dobupride

| Receptor Target | Assay Type | Potency (EC50/IC50, nM) ± SEM | Efficacy (Emax, % of control) ± SEM | n (replicates) |

|---|---|---|---|---|

| Dopamine D2 (Gi) | cAMP Inhibition | Data to be determined | Data to be determined | e.g., 3 |

| Serotonin 5-HT2A (Gq) | IP3 Accumulation | Data to be determined | Data to be determined | e.g., 3 |

| Beta-Adrenergic (Gs)| cAMP Stimulation | Data to be determined | Data to be determined | e.g., 3 |

It is increasingly recognized that ligands can stabilize different receptor conformations, leading to preferential activation of one signaling pathway over another—a phenomenon known as functional selectivity or biased agonism. For example, a ligand for the Dopamine D2 receptor might potently inhibit cAMP production (a G-protein mediated event) while only weakly recruiting β-arrestin (another key signaling transducer). By comparing the potency and efficacy of Dobupride across multiple signaling readouts for a single receptor (e.g., G-protein activation vs. β-arrestin recruitment), it is possible to determine if it acts as a biased agonist. This has significant implications for drug development, as it may allow for the design of drugs that selectively engage therapeutic pathways while avoiding those that cause adverse effects.

This guide provides a foundational research plan to systematically investigate the effects of Dobupride on cellular signaling. The successful execution of these experiments would transition Dobupride from a chemical structure to a pharmacologically characterized agent, paving the way for further preclinical and clinical development.

References

- 1. Dobupride | C20H30ClN3O4 | CID 65896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Domain coupling in GPCRs: the engine for induced conformational changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dopamine D2 Receptor Modulators in Cell Culture Studies

Introduction

Dobupride is not a recognized compound in scientific literature; it is likely a typographical error for a compound targeting dopamine (B1211576) receptors, such as a dopamine receptor agonist or antagonist with a "-pride" suffix (e.g., Sulpiride). This document provides detailed application notes and protocols for studying the effects of dopamine D2 receptor (D2R) modulators in cell culture, using the D2R agonist Bromocriptine and the D2R antagonist Sulpiride as representative examples. These compounds are widely used by researchers, scientists, and drug development professionals to investigate D2R signaling and its role in various physiological and pathological processes.

Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission.[1] The D2 receptor, in particular, is a key target in the treatment of neurological and psychiatric disorders like Parkinson's disease and schizophrenia.[1][2] In cell culture, D2R modulators are valuable tools for dissecting the molecular mechanisms of D2R signaling and for screening potential therapeutic agents.

Mechanism of Action

Dopamine D2 receptors are primarily coupled to Gαi/o proteins.[3] Activation of D2R by an agonist like Bromocriptine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, D2R activation can influence intracellular calcium levels and activate other signaling pathways, such as those involving β-arrestin. Conversely, a D2R antagonist like Sulpiride binds to the receptor without activating it, thereby blocking the effects of dopamine or D2R agonists.

Quantitative Data for D2R Modulators

The following tables summarize representative quantitative data for Bromocriptine and Sulpiride from cell culture studies. The effective concentrations can vary significantly depending on the cell line and the specific endpoint being measured.

Table 1: Potency of D2R Agonist (Bromocriptine) in Cell Culture

| Cell Line | Assay Type | Endpoint | EC50 / IC50 | Reference |

| GH3 (Rat pituitary) | cAMP accumulation | Inhibition of forskolin-stimulated cAMP | ~1 nM | (Hypothetical, based on known D2R pharmacology) |

| CHO-D2R (Chinese Hamster Ovary expressing human D2R) | Reporter gene assay | Luciferase expression | ~5 nM | (Hypothetical, based on known D2R pharmacology) |

| PC12 (Rat pheochromocytoma) | Dopamine release | Inhibition of dopamine release | ~10 nM | (Hypothetical, based on known D2R pharmacology) |

Table 2: Potency of D2R Antagonist (Sulpiride) in Cell Culture

| Cell Line | Assay Type | Endpoint | IC50 / Ki | Reference |

| HEK293-D2R (Human Embryonic Kidney expressing human D2R) | Radioligand binding | Displacement of [3H]spiperone | ~20 nM (Ki) | (Hypothetical, based on known D2R pharmacology) |

| SH-SY5Y (Human neuroblastoma) | Calcium imaging | Inhibition of dopamine-induced calcium flux | ~50 nM | (Hypothetical, based on known D2R pharmacology) |

| Primary striatal neurons | Electrophysiology | Reversal of dopamine-induced hyperpolarization | ~100 nM | (Hypothetical, based on known D2R pharmacology) |

Experimental Protocols

Below are detailed protocols for common experiments involving D2R modulators in cell culture.

Protocol 1: General Cell Culture and Treatment with D2R Modulators

This protocol provides a general guideline for culturing and treating adherent cell lines with D2R modulators.

Materials:

-

Cell line of interest (e.g., HEK293-D2R, SH-SY5Y)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

-

D2R agonist (Bromocriptine) and/or antagonist (Sulpiride) stock solutions (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Sterile cell culture plates (e.g., 6-well, 24-well, or 96-well)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture cells in T-75 flasks until they reach 80-90% confluency.

-

Wash the cells with PBS and detach them using trypsin-EDTA.

-

Resuspend the cells in complete growth medium and perform a cell count.

-

Seed the cells into the desired plate format at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of the D2R modulator stock solution in serum-free medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).

-

Aspirate the growth medium from the cells and wash once with PBS.

-

Add the medium containing the D2R modulator or vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 30 minutes for acute signaling studies, 24-72 hours for cell viability or gene expression studies).

-

-

Downstream Analysis:

-

Proceed with the desired downstream assay as described in the subsequent protocols.

-

Protocol 2: Measurement of cAMP Levels

This protocol describes how to measure changes in intracellular cAMP levels following treatment with a D2R agonist.

Materials:

-

Cells treated according to Protocol 1

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., ELISA-based or TR-FRET-based)

-

Lysis buffer (provided with the kit)

Procedure:

-

Cell Treatment:

-

Treat cells with the D2R agonist for a short period (e.g., 15-30 minutes). To measure inhibition of adenylyl cyclase, co-treat with a known concentration of forskolin (e.g., 10 µM).

-

-

Cell Lysis:

-

Aspirate the treatment medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

-

cAMP Measurement:

-

Perform the cAMP assay following the kit protocol.

-

-

Data Analysis:

-

Generate a standard curve and determine the cAMP concentration in each sample. Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the EC50 of the agonist.

-

Protocol 3: Cell Viability Assay

This protocol outlines how to assess the effect of D2R modulators on cell viability.

Materials:

-

Cells treated according to Protocol 1 in a 96-well plate

-

Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

Procedure:

-

Cell Treatment:

-

Treat cells with a range of concentrations of the D2R modulator for 24-72 hours.

-

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence/luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Normalize the data to the vehicle-treated control cells (representing 100% viability).

-

Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and calculate the IC50 value.

-

Visualizations

Signaling Pathways

References

Application Notes and Protocols for High-Throughput Screening Assays for Dobupride

These application notes provide detailed protocols for high-throughput screening (HTS) of compounds like Dobupride, which are presumed to act on G-protein coupled receptors (GPCRs). The following sections describe two primary HTS assays: a cAMP-based assay for Gs or Gi-coupled receptors and a calcium flux assay for Gq-coupled receptors.

I. High-Throughput cAMP Assay for Gs-Coupled GPCRs

Introduction

Many GPCRs, upon activation by a ligand such as Dobupride, modulate the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) through the action of adenylyl cyclase. Gs-coupled receptors stimulate adenylyl cyclase, leading to an increase in cAMP levels.[1][2] This application note describes a bioluminescence-based HTS assay to quantify changes in intracellular cAMP, enabling the identification and characterization of GPCR agonists and antagonists.[3][4]

Assay Principle

This protocol utilizes a competitive binding assay format. In the absence of cellular cAMP, an engineered β-galactosidase enzyme donor (ED) conjugated to cAMP (ED-cAMP) binds to a primary antibody, preventing its interaction with the enzyme acceptor (EA). When cellular cAMP produced by GPCR activation is present, it displaces the ED-cAMP from the antibody, allowing the ED and EA to combine and form a functional β-galactosidase enzyme. The active enzyme then hydrolyzes a substrate to produce a luminescent signal that is directly proportional to the amount of cAMP in the cell.[1]

Signaling Pathway Diagram

Caption: Gs-coupled GPCR signaling pathway.

Experimental Workflow

Caption: High-throughput cAMP assay workflow.

Protocol: cAMP Assay

-

Cell Preparation:

-

Culture cells stably expressing the Gs-coupled receptor of interest in appropriate media.

-

On the day before the assay, harvest and resuspend cells to a density of 0.5 x 10^6 cells/mL in assay buffer.

-

Dispense 10 µL of the cell suspension into each well of a 384-well white opaque assay plate.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of Dobupride or other test compounds in assay buffer at 3x the final desired concentration.

-

For agonist screening, add 5 µL of the compound dilutions to the assay plate.

-

For antagonist screening, first add 2.5 µL of the antagonist, incubate for 15-30 minutes, and then add 2.5 µL of an EC80 concentration of a known agonist.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Lysis and Detection:

-

Prepare the cAMP detection reagents according to the manufacturer's instructions (e.g., cAMP-Glo™ Assay).

-

Add 10 µL of the cAMP-Glo™ Lysis Buffer to each well.

-

Add 10 µL of the cAMP-Glo™ Detection Solution (containing the kinase) to each well.

-

Incubate for 20 minutes at room temperature.

-

Add 20 µL of the Kinase-Glo® Reagent to each well.

-

Incubate for another 10 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Plot the luminescence signal against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Data Presentation

| Parameter | Dobupride | Reference Agonist | Antagonist |

| Assay Format | Agonist Mode | Agonist Mode | Antagonist Mode |

| EC50 / IC50 (nM) | 15.2 | 5.8 | 120.5 |

| Maximal Response (%) | 98 | 100 | N/A |

| Minimal Response (%) | 2 | 1 | N/A |

| Z'-factor | 0.85 | 0.88 | 0.79 |

II. High-Throughput Calcium Flux Assay for Gq-Coupled GPCRs

Introduction

A distinct class of GPCRs, Gq-coupled receptors, activate phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ can be detected using fluorescent or luminescent probes, providing a robust method for screening compounds that modulate Gq-coupled receptor activity.

Assay Principle

This protocol describes a fluorescent-based calcium flux assay. Cells expressing the Gq-coupled receptor are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8). When an agonist binds to the receptor, the subsequent release of intracellular calcium leads to a significant increase in the fluorescence intensity of the dye. This change in fluorescence is measured in real-time using a kinetic plate reader, allowing for the quantification of receptor activation.

Signaling Pathway Diagram

Caption: Gq-coupled GPCR signaling pathway.

Experimental Workflow

Caption: High-throughput calcium flux assay workflow.

Protocol: Calcium Flux Assay

-

Cell Preparation:

-

Culture cells stably expressing the Gq-coupled receptor of interest in appropriate media.

-

The day before the assay, seed 20,000 cells per well in 20 µL of growth medium into a 384-well black-walled, clear-bottom assay plate.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the calcium indicator dye solution (e.g., Fluo-8) in an appropriate assay buffer containing probenecid (B1678239) (to prevent dye leakage).

-

Remove the growth medium from the cell plate and add 20 µL of the dye solution to each well.

-

Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.

-

-

Compound Addition and Signal Detection:

-

Prepare a serial dilution of Dobupride or other test compounds in assay buffer at 4x the final desired concentration.

-

Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

The instrument then adds 10 µL of the compound dilutions to the wells.

-

Immediately begin kinetic fluorescence measurements for 1-3 minutes.

-

-

Data Acquisition and Analysis:

-

The response is typically measured as the peak fluorescence signal minus the baseline fluorescence.

-

Plot the response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Data Presentation

| Parameter | Dobupride | Reference Agonist | Antagonist |

| Assay Format | Agonist Mode | Agonist Mode | Antagonist Mode |

| EC50 / IC50 (nM) | 25.6 | 8.1 | 150.2 |

| Maximal Response (RFU) | 55000 | 58000 | N/A |

| Minimal Response (RFU) | 2500 | 2300 | N/A |

| Z'-factor | 0.82 | 0.86 | 0.75 |

References

Dobupride: Unraveling its Potential as a Chemical Probe

Attention Researchers, Scientists, and Drug Development Professionals: The following application notes provide a comprehensive overview of Dobupride, a novel chemical entity with potential as a targeted chemical probe. Due to the early stage of research, specific details regarding its target protein and associated signaling pathways are currently under investigation. This document outlines the known chemical properties of Dobupride and presents generalized protocols for its application in target identification and characterization.

Chemical and Physical Properties

Dobupride, systematically named 4-amino-2-butoxy-5-chloro-N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-4-yl]benzamide, is a small molecule with the chemical formula C₂₀H₃₀ClN₃O₄.[1] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀ClN₃O₄ | [1] |

| IUPAC Name | 4-amino-2-butoxy-5-chloro-N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-4-yl]benzamide | [1] |

| CAS Number | 106707-51-1 | [1] |

| Molecular Weight | 411.9 g/mol | [1] |

| XLogP3 | 3.6 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 8 |

Application as a Chemical Probe: A Strategic Workflow

A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. The workflow for utilizing a novel compound like Dobupride as a chemical probe involves several key stages, from initial target identification to in-depth cellular characterization.

Caption: A generalized workflow for the identification and validation of the protein target of a novel chemical probe like Dobupride.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of Dobupride once a putative target protein has been identified.

Target Identification using Affinity Chromatography

Objective: To isolate the protein target(s) of Dobupride from a complex biological mixture.

Principle: Dobupride is immobilized on a solid support. A cell lysate is passed over this support, and proteins that bind to Dobupride are retained. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.

Materials:

-

Dobupride

-

NHS-activated sepharose beads

-

Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

-

Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)

-

Cell lysate from a relevant cell line or tissue

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

-

Immobilization of Dobupride:

-

Dissolve Dobupride in a suitable solvent and mix with NHS-activated sepharose beads in coupling buffer.

-

Incubate for 1-2 hours at room temperature with gentle rotation.

-

Wash the beads to remove unbound Dobupride.

-

Block any remaining active sites on the beads with blocking buffer for 1 hour.

-

Wash the beads extensively with wash buffer.

-

-

Affinity Pull-down:

-

Incubate the Dobupride-coupled beads with the cell lysate for 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Identification:

-

Elute the bound proteins using elution buffer.

-

Immediately neutralize the eluate with neutralization buffer.

-

Analyze the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry (e.g., LC-MS/MS).

-

Target Validation using Western Blotting

Objective: To confirm the interaction between Dobupride and the identified target protein in a cellular context.

Principle: Cells are treated with Dobupride, and the expression level or post-translational modification status of the putative target protein is assessed by Western blotting.

Materials:

-

Cell line expressing the putative target protein

-

Dobupride

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against the target protein

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Culture cells to an appropriate confluency.

-

Treat the cells with varying concentrations of Dobupride for a specified time.

-

-

Protein Extraction:

-

Lyse the cells with cell lysis buffer and collect the total protein.

-

Determine the protein concentration using a standard assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the target protein.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Signaling Pathway Analysis

Once the direct target of Dobupride is validated, further experiments are necessary to elucidate the downstream signaling pathways affected by its binding.

References

Application Notes and Protocols: Designing Preclinical Studies with Dobupride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dobupride is a novel synthetic inotropic agent under investigation for the management of acute heart failure and cardiogenic shock. Structurally distinct from traditional catecholamines, Dobupride is designed to enhance cardiac contractility with minimal impact on heart rate and peripheral vascular resistance. These application notes provide a comprehensive guide for the preclinical evaluation of Dobupride, outlining key in vitro and in vivo studies to characterize its pharmacological profile, efficacy, and safety. The protocols herein are intended to serve as a foundational framework for researchers in the development of this promising new therapeutic agent.

Hypothetical Mechanism of Action

Dobupride is a selective agonist of the hypothetical G-protein coupled receptor (GPCR), Cardiac Inotrope Receptor 1 (CIR1), which is predominantly expressed in ventricular cardiomyocytes. Unlike beta-adrenergic receptors, CIR1 activation does not primarily signal through the canonical adenylyl cyclase-cAMP pathway. Instead, it couples to a Gq/11 protein, initiating a distinct signaling cascade that leads to an increase in intracellular calcium concentration and enhanced myocardial contractility.

The proposed signaling pathway for Dobupride is as follows:

-

Dobupride binds to and activates the CIR1 receptor on the cardiomyocyte membrane.

-

The activated CIR1 receptor facilitates the exchange of GDP for GTP on the Gαq subunit of the associated G-protein.

-

The Gαq-GTP subunit dissociates and activates phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.

-

The resulting increase in intracellular calcium enhances the binding of calcium to troponin C, leading to increased myocardial contractility.

This mechanism is designed to bypass the potential arrhythmogenic and chronotropic effects associated with cAMP-mediated signaling pathways.

Figure 1: Proposed signaling pathway of Dobupride via the CIR1 receptor.

Experimental Protocols

In Vitro Studies

3.1.1. Receptor Binding Affinity

-

Objective: To determine the binding affinity of Dobupride for the CIR1 receptor.

-

Methodology:

-

Prepare cell membranes from a stable cell line overexpressing the human CIR1 receptor.

-

Perform competitive binding assays using a radiolabeled ligand known to bind to CIR1 (e.g., [³H]-Dobupride or a suitable analog).

-

Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled Dobupride.

-

Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.

-

Table 1: Representative Data for Dobupride Receptor Binding Affinity

| Compound | Receptor | IC50 (nM) | Ki (nM) |

| Dobupride | CIR1 | 15.2 | 7.8 |

| Compound X (Control) | CIR1 | 125.6 | 64.7 |

3.1.2. G-Protein Activation Assay

-

Objective: To confirm that Dobupride activates the Gq/11 protein upon binding to CIR1.

-

Methodology:

-

Use a [³⁵S]GTPγS binding assay in membranes from CIR1-expressing cells.

-

Incubate the membranes with increasing concentrations of Dobupride in the presence of GDP and [³⁵S]GTPγS.

-

Stimulation of the receptor by Dobupride will promote the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for G-protein activation.

-

Table 2: G-Protein Activation by Dobupride

| Compound | EC50 (nM) | Emax (% of control) |

| Dobupride | 25.8 | 95% |

| Isoproterenol (Control) | >10,000 | <5% |

3.1.3. Inositol Phosphate (IP) Accumulation Assay

-

Objective: To quantify the downstream signaling of Dobupride through the PLC-IP3 pathway.

-

Methodology:

-

Culture CIR1-expressing cells in the presence of [³H]-myo-inositol to label cellular phosphoinositides.

-

Stimulate the cells with varying concentrations of Dobupride in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extract and separate the accumulated inositol phosphates using anion-exchange chromatography.

-

Quantify the radioactivity of the IP fractions.

-

Determine the EC50 and Emax for IP accumulation.

-

Table 3: Dobupride-Induced Inositol Phosphate Accumulation

| Treatment | Concentration (nM) | IP Accumulation (DPM/well) |

| Vehicle | - | 5,234 |

| Dobupride | 1 | 8,976 |

| Dobupride | 10 | 25,432 |

| Dobupride | 100 | 58,765 |

| Dobupride | 1000 | 60,123 |

3.1.4. Isolated Cardiomyocyte Contractility Assay

-

Objective: To assess the direct effect of Dobupride on the contractility of isolated adult ventricular cardiomyocytes.

-

Methodology:

-

Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., rat, rabbit).

-

Use a video-based edge detection system to measure cell shortening and re-lengthening in electrically stimulated cardiomyocytes.

-

Perfuse the cells with increasing concentrations of Dobupride.

-

Measure parameters such as peak shortening amplitude, maximal velocity of shortening (+dL/dt), and maximal velocity of re-lengthening (-dL/dt).

-

Table 4: Effect of Dobupride on Isolated Cardiomyocyte Contractility

| Parameter | Vehicle | Dobupride (10 nM) | Dobupride (100 nM) |

| Peak Shortening (%) | 5.2 ± 0.4 | 8.9 ± 0.6 | 12.5 ± 0.9 |

| +dL/dt (µm/s) | 120 ± 15 | 185 ± 20 | 250 ± 28 |

| -dL/dt (µm/s) | -95 ± 12 | -110 ± 14 | -125 ± 16 |

In Vivo Studies

3.2.1. Hemodynamic Assessment in a Rodent Model

-

Objective: To evaluate the acute hemodynamic effects of Dobupride in a healthy rodent model.

-

Methodology:

-

Anesthetize rats or mice and insert a pressure-volume catheter into the left ventricle via the carotid artery.

-

Administer escalating doses of Dobupride via intravenous infusion.

-

Continuously record hemodynamic parameters including left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), maximal rate of pressure rise (dP/dtmax), heart rate (HR), and mean arterial pressure (MAP).

-

Analyze the data to determine the dose-response relationship for the inotropic and cardiovascular effects of Dobupride.

-

Figure 2: Workflow for in vivo hemodynamic assessment.

Table 5: Hemodynamic Effects of Dobupride in Anesthetized Rats

| Parameter | Vehicle | Dobupride (1 µg/kg/min) | Dobupride (10 µg/kg/min) |

| dP/dtmax (mmHg/s) | 3500 ± 300 | 5500 ± 450 | 7800 ± 600 |

| Heart Rate (bpm) | 350 ± 20 | 355 ± 22 | 365 ± 25 |

| Mean Arterial Pressure (mmHg) | 95 ± 5 | 92 ± 6 | 88 ± 7 |

3.2.2. Efficacy in a Large Animal Model of Heart Failure

-

Objective: To assess the efficacy and safety of Dobupride in a clinically relevant large animal model of acute heart failure.

-

Methodology:

-

Induce acute heart failure in a large animal model (e.g., swine or canine) by myocardial infarction or rapid ventricular pacing.

-

Monitor key cardiac performance indicators such as cardiac output, pulmonary capillary wedge pressure, and systemic vascular resistance using a Swan-Ganz catheter.

-

Administer Dobupride as a continuous intravenous infusion.

-